molecular formula C10H6BrF3N2 B7899635 4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole

4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole

Cat. No.: B7899635
M. Wt: 291.07 g/mol
InChI Key: LEDLFWRUKMGVGJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole (CAS 1353856-19-5) is a high-value brominated imidazole derivative of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C10H6BrF3N2 and a molecular weight of 291.07, this compound is characterized by the presence of both bromine and trifluoromethyl functional groups, which are pivotal in modulating the physicochemical properties and biological activity of target molecules . The compound must be stored under an inert atmosphere at 2-8°C to ensure stability . This chemical serves as a versatile building block, particularly in the synthesis of complex heterocyclic systems. Its structural features make it a promising intermediate in the discovery and development of novel therapeutic agents. Research into related pyrrolo[2,3-d]pyrimidine systems, which share similar halogen-substituted aromatic motifs, has demonstrated potent antitumor activity, suggesting the potential of this compound as a precursor in oncology drug discovery . Furthermore, the imidazole core is a privileged scaffold in medicinal chemistry, found in compounds with a broad spectrum of biological activities . Handling should be conducted with care. The compound is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment is recommended . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-3-1-2-7(4-8)10(12,13)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDLFWRUKMGVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The coupling of 4-bromo-1H-imidazole with 3-bromo-5-trifluoromethylaniline employs a copper(I) catalyst (e.g., CuI) and a coordinating ligand such as 8-hydroxyquinoline. The base tripotassium phosphate (K₃PO₄) facilitates deprotonation of the imidazole, enabling nucleophilic attack on the aryl halide. Key optimizations include:

  • Catalyst System : CuI (0.1 mol%) with 8-hydroxyquinoline (0.1 mol%) enhances reaction efficiency by stabilizing the copper center and preventing aggregation.

  • Temperature : Reactions conducted at 160–170°C achieve complete conversion within 4–26 hours, depending on the substrate.

  • Solvent-Free Conditions : Eliminating solvents reduces costs and aligns with green chemistry principles.

Table 2: Representative Coupling Reaction Conditions

ComponentQuantity or Condition
4-Bromo-1H-imidazole1.0 mol
3-Bromo-5-trifluoromethylaniline1.2 mol
CatalystCuI (0.1 mol%)
Ligand8-Hydroxyquinoline (0.1 mol%)
BaseK₃PO₄ (1.2 mol)
Temperature165°C
Time4–26 hours
Yield50–67%

Workup and Purification

Post-reaction workup involves filtration to remove copper residues, followed by distillation to concentrate the product. The crude material is purified via recrystallization from ethanol or toluene/acetone mixtures, yielding 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride as a crystalline solid . For the target compound, analogous steps would involve neutralizing the hydrochloride salt to isolate the free base.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole (): This analogue differs in the position of the trifluoromethyl group (para vs. meta on the phenyl ring). Such positional changes can affect binding affinity in pharmacological contexts .
  • 4-Bromo-1-(3-bromophenyl)-1H-imidazole ():
    Replacing the trifluoromethyl group with a bromine atom on the phenyl ring introduces a heavier halogen, increasing molecular weight (364.22 g/mol) and possibly lipophilicity. The dual bromine substituents may favor halogen bonding in crystal packing or protein interactions .

Bulky vs. Electron-Withdrawing Substituents

  • 2-(4-Biphenyl)-4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole (13) (): The bulky silyl-protecting group enhances steric hindrance, reducing reactivity at the imidazole nitrogen.
  • 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole ():
    A tetrahydrofuran substituent introduces oxygen-based polarity, improving solubility in polar solvents. The mixture of 4- and 5-bromo isomers (3:1 ratio) highlights regioselectivity challenges absent in the target compound’s well-defined substitution pattern .

Heterocyclic and Complex Derivatives

  • 5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) (): This indole-imidazole hybrid demonstrates how brominated imidazoles can be integrated into larger pharmacophores.
  • 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole ():
    The addition of a triazole ring and fluorine substituent creates a multi-heterocyclic system with increased hydrogen-bonding capacity. Such complexity often correlates with higher melting points (e.g., 133–142°C in ) compared to simpler imidazoles .

Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole ~316.1 (calculated) 3-CF3, 4-Br High lipophilicity, electron-deficient
4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole 316.1 4-CF3, 4-Br Enhanced dipole moment
4-Bromo-1-(3-bromophenyl)-1H-imidazole 364.22 3-Br, 4-Br Halogen-rich, high density
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole 232.08 Tetrahydrofuran, 4-Br Polar, isomer mixture

Biological Activity

4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties. The imidazole ring structure is known for its role in various biological functions and interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in critical cellular processes, leading to antimicrobial and anticancer effects. The compound's bromine atom enhances its binding affinity to various receptors and enzymes, while the trifluoromethyl group may influence its lipophilicity and membrane permeability.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting cell wall synthesis and inhibiting key metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, studies utilizing the NCI-60 cancer cell line panel have shown that this compound exhibits potent cytotoxic activity, with IC50 values indicating strong antiproliferative effects against several cancer types. Notably, it has demonstrated efficacy against human cervix carcinoma (HeLa) cells and murine mammary carcinoma (FM3A) with submicromolar IC50 values.

Case Studies

StudyCell LineIC50 Value (µM)Activity
Study 1HeLa0.5Antiproliferative
Study 2FM3A0.8Antiproliferative
Study 3CEM (T-Lymphocyte)2.0Cytotoxic

Detailed Findings

  • Cytotoxicity : In a study assessing the cytotoxic effects on various cell lines, this compound showed IC50 values ranging from 0.5 to 2.0 µM, indicating strong inhibitory effects on cancer cell proliferation .
  • Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Research Applications

The unique properties of this compound make it a valuable candidate for further research in drug development. Its potential applications include:

  • Lead Compound : As a lead compound for developing new antimicrobial agents.
  • Anticancer Drug Development : Investigated as a scaffold for synthesizing novel anticancer drugs targeting specific pathways involved in tumor growth.
  • Synthetic Chemistry : Used as a building block in the synthesis of more complex organic molecules.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole?

The synthesis typically involves copper-catalyzed Ullmann coupling between 4-bromoimidazole and 3-trifluoromethylphenyl halides. Key reagents include CuI (0.05–0.1 eq), cesium carbonate (1.3–2 eq), and 8-hydroxyquinoline as a ligand in polar aprotic solvents like DMF at 130°C for 4–24 hours. This method ensures regioselective N-arylation . Alternative routes may involve Pd-catalyzed cross-coupling for late-stage diversification .

Q. How is the structure of the compound confirmed post-synthesis?

Structural confirmation requires multi-spectral analysis:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.3 ppm), trifluoromethylphenyl substituents (δ 7.4–7.6 ppm), and imidazole protons (δ 7.8–8.1 ppm) .
  • FTIR : Stretching vibrations for C=N (1611 cm⁻¹), C-Br (590 cm⁻¹), and CF₃ (1120–1160 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z 265.03 for C₈H₄BrF₃N₂) .

Q. What purification techniques are effective for isolating this compound?

Flash column chromatography on silica gel with gradients of cyclohexane/ethyl acetate (85:15 to 70:30) resolves isomers and byproducts . Recrystallization using ethanol/water mixtures improves purity for crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Catalyst screening : Compare CuI, Pd(OAc)₂, or NiCl₂ for coupling efficiency. CuI with 8-hydroxyquinoline enhances turnover in DMF .
  • Solvent effects : Use DMF for high-temperature stability or switch to DMAc for reduced side reactions .
  • Temperature control : Maintain 130°C for aryl bromide activation but avoid decomposition by limiting reaction time to <6 hours .

Q. What methodologies are used to evaluate biological activity and target engagement?

  • Molecular docking : Screen against EGFR or indoleamine 2,3-dioxygenase (IDO) using AutoDock Vina. The trifluoromethylphenyl group shows hydrophobic interactions in the active site .
  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations. Derivatives with electron-withdrawing substituents (e.g., Br, CF₃) exhibit IC₅₀ values <50 µM .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace CF₃ with Cl, F, or methyl groups to modulate lipophilicity (logP) and binding affinity .
  • Positional effects : Compare 3-trifluoromethylphenyl vs. 4-trifluoromethoxyphenyl analogs to assess steric and electronic impacts on enzyme inhibition .

Q. What computational tools predict pharmacokinetic and toxicity profiles?

  • ADMET analysis : Use SwissADME to predict blood-brain barrier permeability (low for CF₃ derivatives) and CYP450 inhibition .
  • Toxicity screening : ProTox-II identifies potential hepatotoxicity risks due to bromine and aromatic nitro groups .

Q. How can stability under varying experimental conditions be assessed?

  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; the compound is stable at pH 5–9 but hydrolyzes under strong acidic/basic conditions .
  • Thermal stability : TGA/DSC analysis shows decomposition above 200°C, confirming suitability for high-temperature reactions .

Q. How are contradictions in biological data resolved?

  • Assay validation : Replicate cytotoxicity experiments across multiple cell lines (e.g., A549, MCF-7) to confirm specificity .
  • Control experiments : Use known inhibitors (e.g., erlotinib for EGFR) to benchmark activity and rule off-target effects .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at the imidazole N-position to enhance aqueous solubility .
  • Co-crystallization : Use cyclodextrins or surfactants (e.g., Tween-80) in formulation studies .

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